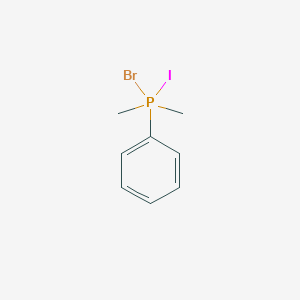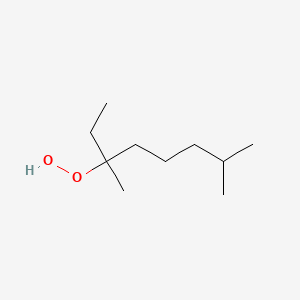
3,7-Dimethyloctane-3-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyloctane-3-peroxol is an organic peroxide compound characterized by the presence of a peroxide functional group (-O-O-) attached to a 3,7-dimethyloctane backbone. Organic peroxides are known for their reactivity and are often used as initiators in polymerization reactions, as well as in various oxidation processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyloctane-3-peroxol typically involves the reaction of 3,7-dimethyloctanol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 0-5°C to prevent decomposition of the peroxide.
Catalyst: Sulfuric acid or phosphoric acid.
Solvent: Water or an organic solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of stabilizers is also common to prevent premature decomposition during storage and handling.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyloctane-3-peroxol undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to other substrates.
Decomposition: The peroxide bond (-O-O-) can break down, releasing free radicals.
Substitution: The peroxide group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation Reactions: Often carried out in the presence of transition metal catalysts like iron or copper salts.
Decomposition Reactions: Can be induced by heat or light, often in the presence of radical initiators.
Substitution Reactions: Typically involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Decomposition: Free radicals, which can further react to form various organic compounds.
Substitution: New organic peroxides or other functionalized organic molecules.
Aplicaciones Científicas De Investigación
3,7-Dimethyloctane-3-peroxol has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions to create polymers and copolymers.
Biology: Employed in oxidative stress studies to understand the effects of reactive oxygen species on biological systems.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to release active oxygen species.
Industry: Utilized in the synthesis of fine chemicals and as a bleaching agent in the textile industry.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyloctane-3-peroxol involves the generation of free radicals upon decomposition of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include:
Radical Polymerization: Initiation of polymer chains by free radicals.
Oxidative Stress: Interaction with cellular components leading to oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethyloctane: A hydrocarbon with a similar backbone but lacking the peroxide group.
3,7-Dimethyloctanol: An alcohol derivative of 3,7-dimethyloctane.
3,7-Dimethyloctan-1-ol: Another alcohol with a similar structure.
Uniqueness
3,7-Dimethyloctane-3-peroxol is unique due to its peroxide functional group, which imparts significant reactivity and makes it useful in various oxidative and polymerization processes. Its ability to generate free radicals upon decomposition sets it apart from its non-peroxide analogs.
Propiedades
Número CAS |
133094-22-1 |
|---|---|
Fórmula molecular |
C10H22O2 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
6-hydroperoxy-2,6-dimethyloctane |
InChI |
InChI=1S/C10H22O2/c1-5-10(4,12-11)8-6-7-9(2)3/h9,11H,5-8H2,1-4H3 |
Clave InChI |
CDJXVDFHMIIAFW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CCCC(C)C)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


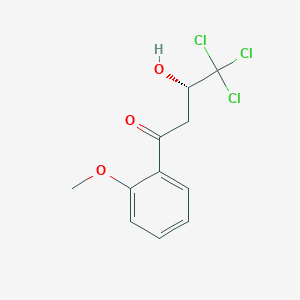
![3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14268045.png)
![Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-](/img/structure/B14268063.png)
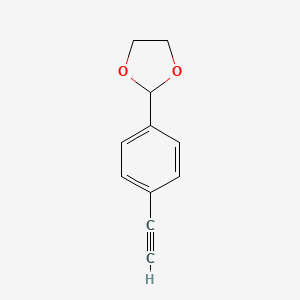
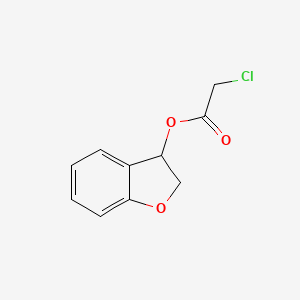
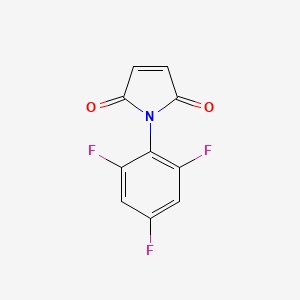
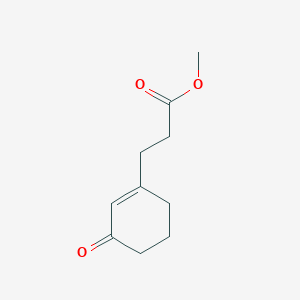
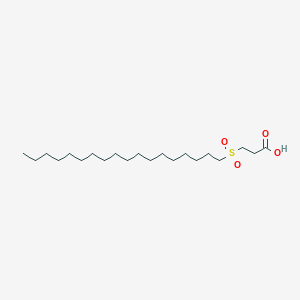
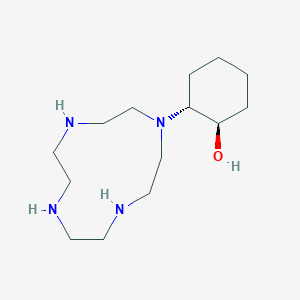
![Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester](/img/structure/B14268095.png)
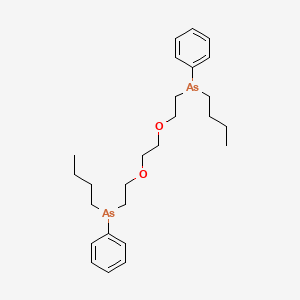
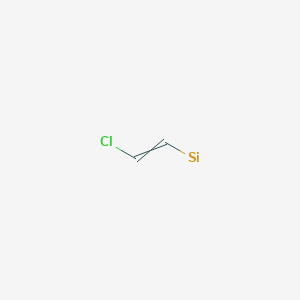
![N-[2-(Naphthalen-1-yl)propanoyl]-L-valine](/img/structure/B14268108.png)
